Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound that features a quinoxaline moiety linked to a spirocyclic structure containing oxygen, sulfur, and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves the formation of the spirocyclic core followed by the attachment of the quinoxaline moiety. One approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then reacted with quinoxaline derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions using commercially available reagents and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline moiety or the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.
Scientific Research Applications
Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The spirocyclic structure may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
1-Thia-4-azaspiro[4.5]decanes: Compounds with a similar spirocyclic core but lacking the quinoxaline moiety.
Thiazolopyrimidines: Compounds with a thiazole ring fused to a pyrimidine ring, showing similar biological activities.
Uniqueness
Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)methanone is unique due to its combination of a quinoxaline moiety with a spirocyclic structure containing oxygen, sulfur, and nitrogen atoms
Properties
IUPAC Name |
1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(quinoxalin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15(14-11-17-12-3-1-2-4-13(12)18-14)19-7-5-16(6-8-19)21-9-10-22-16/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRKDXTZBCRDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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